Cuprous chloride
Overview
Description
Cuprous chloride, also known as copper(I) chloride, is a chemical compound with the formula CuCl. It appears as a white or slightly green powder due to the presence of oxidized impurities. This compound is sparingly soluble in water but dissolves readily in concentrated hydrochloric acid. This compound has a variety of applications in different fields, making it a significant compound in both industrial and scientific contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuprous chloride can be synthesized through several methods:
- One common method involves the reduction of copper(II) chloride (CuCl₂) with sulfur dioxide (SO₂) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
Reduction of Copper(II) Chloride: 2CuCl2+SO2+2H2O→2CuCl+H2SO4+2HCl
Another method involves the direct combination of copper metal with chlorine gas at elevated temperatures:Direct Combination: 2Cu+Cl2→2CuCl
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of copper(II) chloride using metallic copper. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Cuprous chloride undergoes various chemical reactions, including:
- this compound can be oxidized to copper(II) chloride:
Oxidation: 2CuCl+Cl2→2CuCl2
It can be reduced to metallic copper:Reduction: 2CuCl+H2→2Cu+2HCl
this compound reacts with ammonia to form complex compounds such as cuprous diamine chloride:Substitution: CuCl+2NH3→[Cu(NH3)2]Cl
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, oxygen.
Reducing Agents: Hydrogen gas, sulfur dioxide.
Complexing Agents: Ammonia, hydrochloric acid.
Major Products Formed:
- Copper(II) Chloride (CuCl₂)
- Metallic Copper (Cu)
- Cuprous Diamine Chloride ([Cu(NH_3)_2]Cl)
Scientific Research Applications
Cuprous chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in organic synthesis, particularly in the Sandmeyer reaction, where it facilitates the substitution of an aryl diazonium salt with a halide.
- Biology: this compound is used in biochemical assays to detect the presence of carbon monoxide and acetylene in gas analysis.
- Medicine: It has potential applications in antimicrobial treatments due to its ability to disrupt bacterial cell membranes.
- Industry: this compound is used in the production of pigments, as a desulfurizing agent in petroleum refining, and in the synthesis of various organic compounds .
Mechanism of Action
The mechanism by which cuprous chloride exerts its effects varies depending on the application:
- Catalysis: In organic synthesis, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
- Antimicrobial Action: this compound disrupts bacterial cell membranes by interacting with thiol groups in proteins, leading to cell death.
- Gas Analysis: this compound forms complexes with carbon monoxide and acetylene, allowing for their detection and quantification .
Comparison with Similar Compounds
- Copper(II) Chloride (CuCl₂)
- Copper(I) Bromide (CuBr)
- Copper(I) Iodide (CuI)
- Silver(I) Chloride (AgCl)
- Gold(I) Chloride (AuCl)
Cuprous chloride’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Biological Activity
Cuprous chloride (CuCl) is a compound that has garnered attention in various fields, particularly in biology and medicine, due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits significant antibacterial properties against a range of pathogens. Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress in bacterial cells.
Table 1: Antibacterial Activity of this compound
Bacteria | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 2 |
S. aureus | 18 | 2 |
P. aeruginosa | 12 | 2 |
In a study using the agar well diffusion method, this compound demonstrated dose-dependent antibacterial activity, with higher concentrations yielding larger inhibition zones against tested bacterial strains . The interaction between copper ions and bacterial membranes disrupts membrane integrity, leading to cell death .
Cytotoxicity and Oxidative Stress
While this compound is effective against bacteria, its cytotoxic effects on mammalian cells have been documented. Research indicates that exposure to high concentrations of CuCl can lead to oxidative damage in various cell types, including astrocytes. For instance, a study found that treatment with 100 μmol/L CuCl2 resulted in decreased cell viability and reduced levels of intracellular glutathione, an important antioxidant .
Table 2: Effects of this compound on Astrocytes
Concentration (μmol/L) | Cell Viability (%) | Intracellular GSH Level (μM) |
---|---|---|
Control | 100 | 10 |
30 | 95 | 8 |
100 | 87 | 4 |
The results suggest that while lower concentrations may stimulate cellular proliferation, higher doses can induce significant cellular injury and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : CuCl promotes the formation of ROS, which can damage cellular components like lipids, proteins, and DNA.
- Membrane Disruption : Copper ions interact with bacterial membranes, leading to structural changes and loss of integrity.
- Enzyme Inhibition : CuCl has been shown to inhibit key metabolic enzymes in various organisms, contributing to its antimicrobial effects .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study investigated the effectiveness of this compound against biofilm-forming bacteria. Results indicated that CuCl could disrupt established biofilms of Staphylococcus aureus, highlighting its potential use in clinical settings for treating infections resistant to conventional antibiotics .
- Toxicological Assessments : In a toxicological study involving rat models, different dosages of CuCl were administered orally. The findings revealed significant alterations in metabolic enzyme activities and increased markers of oxidative stress at higher doses, suggesting careful consideration for therapeutic applications .
Properties
IUPAC Name |
copper(1+);chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Cu/h1H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLHERUFWYNTN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cu+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCu | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035242 | |
Record name | Copper(I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-89-6 | |
Record name | Cuprous chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7758-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper(I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUPROUS CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C955P95064 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of copper(I) chloride?
A1: Copper(I) chloride has the molecular formula CuCl and a molecular weight of 99.00 g/mol. []
Q2: Is there any spectroscopic data available for copper(I) chloride?
A2: While specific data is not provided in these papers, researchers have used techniques like X-ray photoelectron spectroscopy (XPS) to determine the oxidation state of copper in copper(I) chloride-containing materials. []
Q3: Is copper(I) chloride soluble in organic solvents?
A3: Yes, copper(I) chloride shows solubility in various organic solvents, including benzene, toluene, carbon disulfide, and dichloromethane. This solubility is crucial for its use in preparing polymer-supported catalysts. [, , ]
Q4: What are some notable catalytic applications of copper(I) chloride?
A4: Copper(I) chloride is a versatile catalyst employed in various reactions, including:
- Polymerization of Benzene and Toluene: Copper(I) chloride, in conjunction with aluminum chloride and oxygen, catalyzes the polymerization of benzene to poly(1,4-phenylene) (PPP) [, ] and toluene to complex polymeric structures. []
- Synthesis of Arenesulfonyl Chlorides: Copper(I) chloride, when combined with sulfur dioxide, facilitates the conversion of arenediazonium ions into arenesulfonyl chlorides. []
- Direct Synthesis of Methoxysilanes: Copper(I) chloride catalyzes the direct reaction of silicon with methanol to produce HSi(OCH3)3 and Si(OCH3)4. []
- Oxidative Coupling Reactions: Copper(I) chloride mediates the oxidative coupling of alkenyltrialkylstannyl functions, leading to the formation of conjugated diene systems. []
Q5: Can you explain the role of copper(I) chloride in the polymerization of benzene?
A5: Copper(I) chloride acts as a catalyst in the presence of aluminum chloride and oxygen. The reaction proceeds without releasing hydrogen chloride, likely due to the formation of a soluble double salt, aluminum copper(I) chloride (AlCuCl4). [] The exact mechanism is still under investigation, but copper(I) likely facilitates electron transfer processes crucial for polymerization.
Q6: How does copper(I) chloride contribute to the selective separation of carbon monoxide?
A6: Copper(I) chloride forms complexes with materials like polystyrene resins containing amino groups. [, ] These complexes exhibit selective and reversible adsorption of carbon monoxide, making them suitable for separating CO from gas mixtures containing carbon dioxide, methane, and even water vapor. [, ]
Q7: Are there examples of copper(I) chloride promoting specific organic reactions?
A7: Yes, copper(I) chloride is involved in various organic transformations:
* **Cyclization Reactions:** Copper(I) chloride catalyzes the cyclization of O-(but-3-enyl)-α-chloroglycolic acid methyl ester, with the product distribution influenced by the choice of ligand. This highlights its potential in controlling reaction pathways. []* **Three-Component Coupling Reactions:** Copper(I) chloride catalyzes the three-component coupling of primary amines, α-halogen-substituted allylsilanes, and electrophiles (like electron-deficient olefins or alkyl halides) to synthesize unsymmetrical tertiary amines. [, ]
Q8: Has computational chemistry been employed to study copper(I) chloride systems?
A8: While the provided research papers primarily focus on experimental aspects, computational chemistry techniques can offer insights into reaction mechanisms, ligand interactions, and electronic properties of copper(I) chloride complexes.
Q9: How do structural modifications of ligands impact the activity of copper(I) chloride complexes?
A9: In the cyclization of O-(but-3-enyl)-α-chloroglycolic acid methyl ester, changing the ligand from 2,2′-bipyridine to 6,6′-dimethyl-2,2′-bipyridine significantly alters the product selectivity, suggesting a shift from a radical to an ionic mechanism. [] This highlights the importance of ligand structure in tuning the reactivity of copper(I) chloride.
Q10: What are the stability concerns related to copper(I) chloride?
A10: Copper(I) chloride is susceptible to oxidation to copper(II) species. Researchers have explored incorporating copper(I) chloride into polymer matrices like polystyrene to enhance its stability and reusability in catalytic applications. [, ]
Q11: What analytical techniques are commonly employed to characterize copper(I) chloride and its complexes?
A11: Researchers utilize a range of techniques for characterization, including:
* **X-ray Diffraction:** To determine the crystal structures of copper(I) chloride complexes and understand their coordination geometries. [, , , ]* **Infrared (IR) Spectroscopy:** To identify functional groups and study the coordination modes of ligands in copper(I) chloride complexes. [, ]* **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To analyze the structure and purity of organic molecules synthesized using copper(I) chloride catalysts. [, ] Solid-state 31P NMR can provide information about the structural environment of phosphorus nuclei in copper(I) clusters. []* **Scanning Electron Microscopy (SEM):** To examine the morphology and distribution of copper(I) chloride within supported catalyst materials. []* **Energy Dispersive X-ray Microanalysis:** Coupled with SEM, this technique can provide elemental analysis and confirm the presence of copper within the material. []* **Magnetic Susceptibility Measurements:** To investigate the magnetic properties of copper(I) chloride-containing materials and provide information about the electronic state of copper. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.